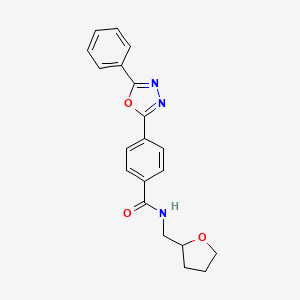![molecular formula C16H27ClN2O B3973330 3-[(diethylamino)methyl]-N,N-diethylbenzamide hydrochloride](/img/structure/B3973330.png)
3-[(diethylamino)methyl]-N,N-diethylbenzamide hydrochloride
説明
3-[(diethylamino)methyl]-N,N-diethylbenzamide hydrochloride is a chemical compound with the molecular formula C18H30ClNO. It is commonly referred to as DEET, an acronym for N,N-Diethyl-meta-toluamide. DEET is a widely used insect repellent that is effective against a variety of insects, including mosquitoes, ticks, and fleas. It was first developed by the United States Army in 1946 for use by military personnel in tropical areas.
作用機序
DEET works by interfering with the insect's ability to detect and locate humans and other animals. It does this by blocking the receptors on the insect's antennae that are responsible for detecting carbon dioxide and other chemicals that are produced by humans and animals.
Biochemical and Physiological Effects:
DEET has been shown to have minimal toxicity to humans and other mammals, and it is generally considered safe for use as an insect repellent. However, some studies have suggested that DEET may have neurotoxic effects in certain circumstances, particularly when used in high concentrations or in combination with other chemicals.
実験室実験の利点と制限
DEET is widely used in laboratory experiments as a standard insect repellent, and its effectiveness has been demonstrated in numerous studies. However, it is important to use caution when handling DEET, as it can be toxic in high concentrations. Additionally, DEET may not be effective against all types of insects, and other insect repellents may be more effective in certain situations.
将来の方向性
There are many potential future directions for research on DEET and other insect repellents. One area of interest is the development of new, more effective insect repellents that are safer and more environmentally friendly than existing products. Another area of research is the study of the neurotoxic effects of DEET and other insect repellents, and the development of safer alternatives. Finally, there is a need for further research on the effectiveness of DEET and other insect repellents against different types of insects, particularly those that are known to transmit diseases such as malaria and Zika virus.
科学的研究の応用
DEET has been extensively studied for its insect repellent properties, and its effectiveness has been demonstrated in numerous scientific studies. It is widely used in commercial insect repellent products and is recommended by the Centers for Disease Control and Prevention (CDC) as a safe and effective insect repellent.
特性
IUPAC Name |
3-(diethylaminomethyl)-N,N-diethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.ClH/c1-5-17(6-2)13-14-10-9-11-15(12-14)16(19)18(7-3)8-4;/h9-12H,5-8,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAVJTHFMCZHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)C(=O)N(CC)CC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



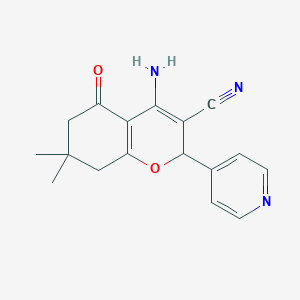
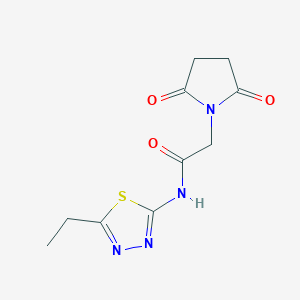
![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3973263.png)
![2-{4-[1-(3-fluorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3973271.png)
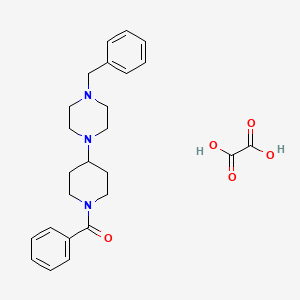
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3973279.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-methyl-2-butenoyl)-3-piperidinyl]propanamide](/img/structure/B3973292.png)
![5-acetyl-N-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3973299.png)
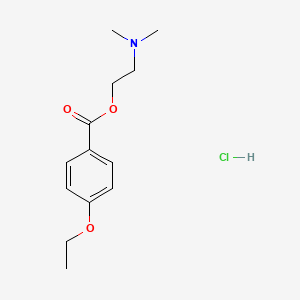
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-[1-(2-thienyl)ethyl]urea](/img/structure/B3973309.png)
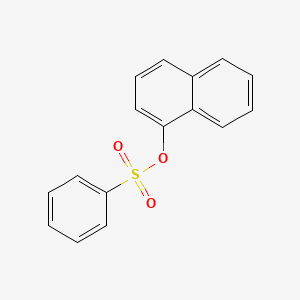
![4,4'-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973327.png)
![1-ethyl-4-[1-(4-ethylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973333.png)
